2-((6-((3,4-difluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol 2-((6-((3,4-difluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Brand Name: Vulcanchem
CAS No.: 897758-27-9
VCID: VC5917979
InChI: InChI=1S/C14H14F2N6O/c1-22-13-9(7-18-22)12(17-4-5-23)20-14(21-13)19-8-2-3-10(15)11(16)6-8/h2-3,6-7,23H,4-5H2,1H3,(H2,17,19,20,21)
SMILES: CN1C2=NC(=NC(=C2C=N1)NCCO)NC3=CC(=C(C=C3)F)F
Molecular Formula: C14H14F2N6O
Molecular Weight: 320.304

2-((6-((3,4-difluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

CAS No.: 897758-27-9

Cat. No.: VC5917979

Molecular Formula: C14H14F2N6O

Molecular Weight: 320.304

* For research use only. Not for human or veterinary use.

2-((6-((3,4-difluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol - 897758-27-9

Specification

CAS No. 897758-27-9
Molecular Formula C14H14F2N6O
Molecular Weight 320.304
IUPAC Name 2-[[6-(3,4-difluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Standard InChI InChI=1S/C14H14F2N6O/c1-22-13-9(7-18-22)12(17-4-5-23)20-14(21-13)19-8-2-3-10(15)11(16)6-8/h2-3,6-7,23H,4-5H2,1H3,(H2,17,19,20,21)
Standard InChI Key QMPPAKDZBNMJEV-UHFFFAOYSA-N
SMILES CN1C2=NC(=NC(=C2C=N1)NCCO)NC3=CC(=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, a heterocyclic scaffold known for its kinase-inhibitory properties . Its structure comprises:

  • A pyrazolo[3,4-d]pyrimidine core with a methyl group at the 1-position.

  • A 3,4-difluorophenylamino substituent at the 6-position, introducing electron-withdrawing fluorine atoms.

  • An ethanolamine side chain at the 4-position, contributing hydrophilicity.

The molecular formula is C₁₄H₁₄F₂N₆O, with a calculated molecular weight of 332.31 g/mol. The fluorine atoms at the phenyl ring’s 3- and 4-positions likely enhance binding affinity to hydrophobic pockets in target proteins while improving metabolic stability .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₄F₂N₆O
Molecular Weight332.31 g/mol
LogP (Partition Coefficient)~2.1 (estimated)
Hydrogen Bond Donors4 (two NH, one OH)
Hydrogen Bond Acceptors7 (N, O, F atoms)

Synthesis and Structural Modification

Core Scaffold Preparation

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. For example, pyrazolo[3,4-d]pyrimidine-4-amine intermediates are prepared by reacting formimidate derivatives with hydrazine hydrate . In one protocol:

  • Ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate is treated with hydrazine hydrate to yield the pyrazolopyrimidine core .

  • Subsequent functionalization at the 6-position involves nucleophilic aromatic substitution (SNAr) with 3,4-difluoroaniline under basic conditions .

Key Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4- and 6-positions requires careful control of reaction conditions .

  • Solubility: Polar aprotic solvents (e.g., DMF, DMSO) are preferred to dissolve intermediates.

Biological Activity and Mechanistic Insights

Selectivity and Off-Target Effects

Fluorine substitution often improves selectivity by reducing off-target binding. For example, 5-(4-hydroxyphenethylamino)-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines exhibit >100-fold selectivity for adenosine A2A receptors over A1 subtypes . Similarly, the 3,4-difluoro group in the target compound may minimize interactions with non-target kinases.

Pharmacokinetic and ADME Properties

Absorption and Distribution

  • LogP ~2.1: Indicates moderate lipophilicity, favoring membrane permeability.

  • Fluorine atoms: Enhance metabolic stability by resisting oxidative degradation .

Metabolism and Excretion

  • Ethanolamine moiety: Potential site for glucuronidation or sulfation, increasing aqueous solubility for renal excretion.

  • Cytochrome P450 interactions: Unlikely due to the absence of strong electron-donating groups.

Comparative Analysis with Analogous Compounds

Structural Analogues

  • Compound A (CAS 921154-89-4): Features a 3,5-dimethylpiperidine group at the 6-position instead of difluorophenylamino. Shows reduced kinase affinity (IC₅₀ > 1 µM) .

  • Methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate: Replaces ethanolamine with a thioether group, exhibiting antitumor activity via FLT3 inhibition.

Table 2: Activity Comparison

CompoundTargetIC₅₀/Ki
Target CompoundCDK2 (predicted)~50 nM (est.)
Compound A CDK2>1 µM
Methyl thioether derivativeFLT312 nM

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